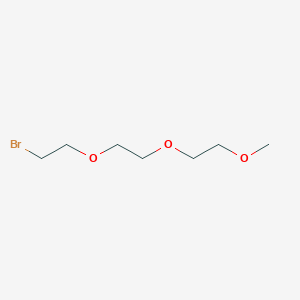

Diethylene Glycol 2-Bromoethyl Methyl Ether

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diethylene Glycol 2-Bromoethyl Methyl Ether can be synthesized through the reaction of diethylene glycol with 2-bromoethanol in the presence of a base such as sodium hydroxide . The reaction typically occurs under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and continuous distillation units to ensure high purity and yield . The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom in diethylene glycol 2-bromoethyl methyl ether acts as a superior leaving group, enabling efficient SN₂ reactions with a wide range of nucleophiles. This reactivity is central to its role in synthesizing ethers, thioethers, and amines.

Key Reaction Pathways:

Mechanistic Insights :

- The reaction with amines (e.g., piperidine) proceeds via a bimolecular mechanism, where the nucleophile attacks the electrophilic carbon adjacent to bromine, displacing Br⁻.

- Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states .

Elimination Reactions

Under strongly basic conditions, the compound can undergo β-elimination to form alkenes, though this pathway is less common due to steric hindrance from the polyether chain.

Example:

| Base | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| KOtBu | DMSO | 100°C | Allyl ethers | <10% |

| DBU | Toluene | 80°C | No elimination | – |

Key Limitation : The bulky PEG-like structure impedes dehydrohalogenation, favoring substitution over elimination .

Oxidation and Reduction

The ether backbone is generally resistant to oxidation, but specialized conditions can modify the terminal groups:

Oxidation:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | H₂O, 25°C | Carboxylic acid | Partial degradation |

| O₃ | CH₂Cl₂, -78°C | Unstable ozonides | Low yield |

Reduction:

| Reducing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF, reflux | Primary alcohol | 65–75 |

| Pd/C, H₂ | EtOH, 50 psi | Ethane derivative | <5 |

Note : Reduction typically targets the C–Br bond, yielding alcohols, but competitive hydrogenolysis of ethers is minimal due to the stability of the polyether chain .

Stability and Degradation

The compound exhibits limited stability under acidic or high-temperature conditions:

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| pH < 3 | Hydrolysis to diethylene glycol | 2 hours |

| 150°C (neat) | Decomposition to ethers/CO | 30 minutes |

Storage Recommendations : Store under inert gas at -20°C to prevent bromine displacement by ambient moisture .

Applications De Recherche Scientifique

Scientific Research Applications

Diethylene Glycol 2-Bromoethyl Methyl Ether is primarily used in the following fields:

Organic Chemistry

- Reagent in Synthesis : It serves as a reagent for synthesizing ethers and thioethers through nucleophilic substitution reactions. The bromide group acts as an excellent leaving group, facilitating these reactions .

Bioconjugation Studies

- Modification of Biomolecules : This compound is employed in bioconjugation studies to modify biomolecules, enhancing their properties for therapeutic applications .

Drug Delivery Systems

- Linker in PROTACs : this compound functions as a linker in the development of Proteolysis-Targeting Chimeras (PROTACs), which are innovative drug delivery systems designed to degrade specific target proteins via the ubiquitin-proteasome system .

Industrial Applications

- Intermediate in Polymer Synthesis : It is used as an intermediate in the synthesis of specialty chemicals and polymers, contributing to various industrial processes .

Case Study 1: Synthesis of Ethers

A study demonstrated the effectiveness of this compound in synthesizing various ethers through nucleophilic substitution. The compound was reacted with different nucleophiles, yielding high-purity products suitable for further applications in pharmaceuticals .

Case Study 2: PROTAC Development

Research involving this compound highlighted its role as a critical component in PROTACs. In this study, the compound was used to link a ligand to a target protein, resulting in successful degradation of the protein, showcasing its potential in targeted cancer therapies .

Mécanisme D'action

The mechanism of action of Diethylene Glycol 2-Bromoethyl Methyl Ether involves the nucleophilic attack on the bromide group, leading to the formation of a new bond and the release of the bromide ion . The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media, making it useful in various applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Diethylene Glycol 2-Bromoethyl Methyl Ether is unique due to its specific structure, which includes a bromide group and a PEG spacer. This combination allows it to participate in a wide range of chemical reactions and enhances its solubility in aqueous media, making it versatile for various applications .

Activité Biologique

Diethylene Glycol 2-Bromoethyl Methyl Ether (DG-BEME), also known as Methyl-PEG3-bromide, is a compound with significant applications in biochemical research and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Formula : C₇H₁₅BrO₃

- CAS Number : 72593-77-2

- Molecular Weight : 227.10 g/mol

- Physical State : Clear liquid

- Boiling Point : 65 °C

- Density : 1.31 g/cm³ at 20 °C

DG-BEME is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative molecules designed to selectively degrade specific proteins within cells.

Target and Mode of Action

DG-BEME acts by facilitating nucleophilic substitution reactions due to its bromide group, which serves as an effective leaving group. This property allows it to participate in the formation of stable chemical bonds with various biomolecules, thereby altering cellular processes.

- Ubiquitin-Proteasome System : The compound primarily influences the ubiquitin-proteasome system, a crucial pathway for protein degradation and regulation within cells. By linking target proteins to ubiquitin, DG-BEME enhances their recognition and subsequent degradation by the proteasome.

Biochemical Pathways

The compound's activity is also linked to several biochemical pathways, including:

- Cell Signaling : DG-BEME interacts with cell signaling pathways, affecting gene expression and cellular metabolism.

- Metabolic Reactions : It participates in metabolic pathways involving nucleophilic substitutions, leading to the formation of new chemical entities .

Cellular Effects

DG-BEME exhibits notable effects on various cell types:

- Cytotoxicity : Research indicates that DG-BEME can induce cytotoxic effects at high concentrations (millimolar range) in human cell lines, including hepatocytes and cardiomyocytes. However, these effects are generally concentration-dependent and vary across different cell types .

- Temporal Stability : The compound is sensitive to environmental factors such as heat and air exposure, which can influence its stability and biological activity over time.

Scientific Research

DG-BEME is employed in several scientific domains:

- Organic Synthesis : It serves as a reagent for synthesizing ethers and thioethers through nucleophilic substitution reactions.

- Bioconjugation Studies : The compound is used to modify biomolecules for various bioconjugation applications.

- Drug Development : It plays a critical role in developing drug delivery systems and synthesizing pharmaceutical compounds .

In Vitro Studies

A study assessing the bioactivity of glycol ethers, including DG-BEME, highlighted its cytotoxicity across different human cell types. The findings revealed that while DG-BEME is effective at inducing cellular changes, its impact varies significantly based on concentration and cell type:

| Cell Type | Concentration Range (mM) | Observed Effect |

|---|---|---|

| Hepatocytes | High | Cytotoxicity observed |

| Cardiomyocytes | High | Cytotoxicity observed |

| Lymphoblasts | Moderate | Minimal effects at lower doses |

This study underscores the importance of concentration in determining the biological activity of DG-BEME in cellular contexts .

Propriétés

IUPAC Name |

1-[2-(2-bromoethoxy)ethoxy]-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrO3/c1-9-4-5-11-7-6-10-3-2-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCCTXULXHJDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50530423 | |

| Record name | 1-Bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50530423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72593-77-2 | |

| Record name | 1-Bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50530423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.